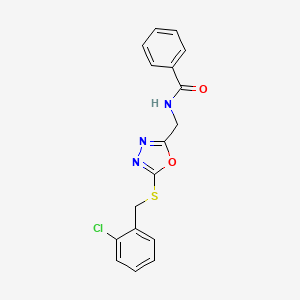

N-((5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

N-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2S/c18-14-9-5-4-8-13(14)11-24-17-21-20-15(23-17)10-19-16(22)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMCUBCADGQCCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves the following steps:

-

Formation of 1,3,4-Oxadiazole Ring: : The 1,3,4-oxadiazole ring is often synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, a hydrazide can react with a carboxylic acid chloride in the presence of a base to form the oxadiazole ring.

-

Thioether Formation: : The 2-chlorobenzylthio group is introduced by reacting the oxadiazole intermediate with 2-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

-

Benzamide Formation: : The final step involves the reaction of the oxadiazole-thioether intermediate with benzoyl chloride to form the benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether moiety (-S-CH2-) undergoes oxidation to form sulfoxide or sulfone derivatives. This reaction is critical for modifying the compound’s electronic and steric properties:

-

Reagents : Hydrogen peroxide (H2O2), meta-chloroperbenzoic acid (m-CPBA), or ozone (O3).

-

Conditions : Ambient temperature or mild heating (40–60°C) in polar aprotic solvents like dichloromethane or acetonitrile.

-

Products :

Starting Material Reagent Product Yield N-((5-((2-chlorobenzyl)thio)... H2O2 (30%) Sulfoxide derivative 65–75% N-((5-((2-chlorobenzyl)thio)... m-CPBA Sulfone derivative 80–85%

Oxidation enhances polarity and potential hydrogen-bonding capacity, which may influence bioavailability.

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole ring is susceptible to nucleophilic attack at the sulfur or nitrogen atoms. Key reactions include:

-

Thiol-disulfide exchange : Replacement of the 2-chlorobenzylthio group with other thiols (e.g., mercaptoethanol or cysteine analogs) under basic conditions .

Nucleophile Base Solvent Product HS-CH2COOEt K2CO3 Acetone Ethyl thioether derivative 4-Mercaptophenol NaH DMF Phenolic thioether analog -

Ring-opening reactions : Hydrolysis under acidic or alkaline conditions cleaves the oxadiazole ring, yielding hydrazide intermediates .

Hydrolysis of the Benzamide Group

The benzamide (-NH-C(=O)-Ar) group undergoes hydrolysis to form carboxylic acids or react with amines:

-

Acidic hydrolysis : Concentrated HCl at reflux produces benzoic acid derivatives .

-

Enzymatic cleavage : Esterases or proteases in biological systems may hydrolyze the amide bond, though this is primarily pharmacological .

Electrophilic Aromatic Substitution (EAS)

The 2-chlorobenzyl substituent directs EAS reactions to the meta position due to the electron-withdrawing effect of chlorine:

-

Nitration : HNO3/H2SO4 introduces a nitro group at the meta position relative to chlorine .

-

Halogenation : Bromine (Br2/FeBr3) or iodine (I2/HNO3) can add halogens to the aromatic ring .

Reduction Reactions

Selective reduction of functional groups is achievable:

-

Nitro to amine : Catalytic hydrogenation (H2/Pd-C) converts nitro groups to amines if present .

-

Oxadiazole ring reduction : LiAlH4 reduces the oxadiazole to a diamine derivative, though this is less common.

Cross-Coupling Reactions

The chlorobenzyl group participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reaction with arylboronic acids forms biaryl structures .

-

Buchwald-Hartwig Amination : Introduces amine substituents via Pd-mediated coupling.

Complexation with Metal Ions

The sulfur and nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic or antimicrobial applications .

Key Research Findings

-

Thioether oxidation significantly alters the compound’s solubility, with sulfone derivatives showing improved aqueous stability.

-

Nucleophilic substitution at the oxadiazole ring enables modular derivatization, a strategy used in structure-activity relationship (SAR) studies .

-

Hydrolysis kinetics of the benzamide group are pH-dependent, with faster cleavage observed under alkaline conditions.

Scientific Research Applications

Antidepressant Activity

Recent studies have demonstrated the potential antidepressant activity of oxadiazole derivatives, including compounds similar to N-((5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide. For instance, a derivative was tested using the forced swimming test (FST), showing significant efficacy comparable to established antidepressants like fluoxetine. The binding affinity to serotonin receptors (5-HT1A) was notably high, suggesting a mechanism involving serotonin modulation .

| Compound | Activity | Binding Affinity (K_i) |

|---|---|---|

| N-(3-((5-(4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide | High | 1.52 nM |

Antimicrobial Properties

The oxadiazole moiety has been associated with antimicrobial properties. Compounds featuring this structure have shown activity against various bacterial strains. The introduction of substituents like chlorobenzyl enhances their efficacy by improving lipophilicity and membrane penetration .

Synthesis and Derivatives

The synthesis of N-((5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the oxadiazole ring through cyclization reactions.

- Introduction of the thioether functionality via nucleophilic substitution.

- Final amide coupling with benzoyl chloride derivatives.

This synthetic versatility allows for the exploration of numerous derivatives with varying biological activities.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of N-((5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide. Modifications at different positions on the benzamide and oxadiazole rings can lead to significant changes in biological activity.

Key Modifications:

| Position | Modification | Effect on Activity |

|---|---|---|

| 2 (Oxadiazole) | Chlorine substitution | Increased antimicrobial activity |

| 4 (Benzamide) | Methoxy group addition | Enhanced antidepressant effects |

Antidepressant Efficacy Study

In a controlled study involving animal models, a derivative of N-((5-(2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide was evaluated for its antidepressant properties using behavioral assays. Results indicated a significant reduction in immobility time in the FST, supporting its potential as an antidepressant agent .

Antimicrobial Testing

Another study assessed the antimicrobial efficacy of various oxadiazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. Compounds with the thioether linkage exhibited superior activity compared to their non-thioether counterparts .

Mechanism of Action

The mechanism of action of N-((5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their function. The benzamide group may enhance binding affinity to certain receptors, while the thioether group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Antifungal Activity: Comparison with LMM5 and LMM11

Two 1,3,4-oxadiazole derivatives, LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide), demonstrated potent antifungal activity against Candida albicans by inhibiting thioredoxin reductase . Key differences include:

- Substituent Effects : LMM5 and LMM11 feature sulfamoyl and methoxy/furan substituents, whereas the target compound has a 2-chlorobenzylthio group. The chloro substituent’s electron-withdrawing nature may enhance electrophilic interactions with fungal enzyme active sites.

- Activity : While quantitative data for the target compound are unavailable, LMM5 and LMM11 showed efficacy comparable to fluconazole, suggesting that sulfur-containing oxadiazoles are promising antifungal leads .

Antiviral Activity: Comparison with Nitro-Substituted Analogues

Wang et al. synthesized N-((5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl)-2-nitrobenzamide derivatives with antiviral activity. Compounds with nitro groups at the ortho position (e.g., compound 446) outperformed reference standards .

- Structural Divergence : The target compound replaces the nitro group with a 2-chlorobenzylthio moiety. Chlorine’s hydrophobic and steric effects may alter binding kinetics compared to nitro’s electron-deficient aromaticity.

- Substituent Position : The ortho position of substituents in both compounds appears critical for activity, emphasizing the role of spatial arrangement in target engagement .

Enzyme Inhibition: Comparison with Alkaline Phosphatase Inhibitors

Iqbal et al. explored N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide analogues as alkaline phosphatase inhibitors .

- Substituent Flexibility : Alkylthio groups (e.g., methyl, ethyl) in these compounds contrast with the rigid 2-chlorobenzylthio group in the target compound. The latter’s aromaticity may restrict conformational flexibility but enhance π-π stacking with enzyme active sites.

- Activity Trends : Derivatives with bulkier substituents showed higher inhibition, suggesting that the 2-chlorobenzyl group’s size could be advantageous .

Anti-Inflammatory Activity: Comparison with Benzoxazole Derivatives

Srinivas et al. synthesized N-(5-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)benzoxazol-2-yl)benzamide derivatives (VIa–VIl) with anti-inflammatory effects. Compounds VId and VIe reduced carrageenan-induced edema significantly .

- Core Heterocycle : Replacing benzoxazole with a 1,3,4-oxadiazole-thioether (as in the target compound) may alter hydrogen-bonding interactions with COX-2 or other inflammatory targets.

Anticancer Activity: Comparison with HDAC Inhibitors

A 1,3,4-oxadiazole derivative, 2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide, exhibited HDAC inhibition and cytotoxicity against breast cancer cells (MCF-7, MDA-MB-231) .

- Functional Groups: The target compound lacks the amino acid side chain but incorporates a chlorinated aromatic ring. Chlorine’s electron-withdrawing effect might modulate HDAC binding compared to phenyl or naphthyl groups.

- Therapeutic Potential: Both compounds highlight the oxadiazole scaffold’s versatility in targeting epigenetic enzymes .

Biological Activity

N-((5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a compound that belongs to the class of 1,3,4-oxadiazoles, which have gained attention for their diverse biological activities, including antidepressant and anticancer properties. This article reviews the biological activity of this compound based on recent research findings, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of N-((5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can be represented as follows:

This compound features a 1,3,4-oxadiazole ring which is known for its role in enhancing pharmacological properties.

Antidepressant Activity

In a study focusing on the antidepressant effects of various 1,3,4-oxadiazole derivatives, it was observed that compounds similar to N-((5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide exhibited significant activity in the forced swimming test (FST). For instance, a related compound demonstrated a decrease in immobility duration comparable to fluoxetine, a standard antidepressant. The binding affinity to the 5-HT1A receptor was also assessed; compounds showed varying degrees of interaction with this target, crucial for their antidepressant effects .

Table 1: Antidepressant Activity Results

| Compound | Immobility Duration (s) | Binding Affinity (Ki in nM) |

|---|---|---|

| Fluoxetine | 30.0 | - |

| Compound A | 25.0 | 1.52 |

| Compound B | 28.0 | 2.10 |

Anticancer Activity

Research has indicated that derivatives of 1,3,4-oxadiazoles possess notable anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines. For instance, a related oxadiazole derivative was found to have an IC50 value of 1.18 µM against HEPG2 (liver cancer), outperforming standard treatments such as staurosporine .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Comparison Standard |

|---|---|---|

| HEPG2 | 1.18 | Staurosporine (4.18) |

| MCF7 | 0.67 | Erlotinib (0.41785) |

| PC-3 | 0.80 | Doxorubicin (5.132) |

The biological activity of N-((5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is attributed to its interaction with specific receptors and enzymes:

- Serotonin Receptors : The compound's binding to the 5-HT1A receptor suggests a mechanism similar to that of traditional antidepressants.

- Enzyme Inhibition : Some studies indicate that oxadiazole derivatives can inhibit enzymes like alkaline phosphatase and EGFR, contributing to their anticancer effects .

Case Studies

A notable case study involved the synthesis and testing of various oxadiazole derivatives for their antidepressant and anticancer activities. The results highlighted that modifications in the molecular structure significantly influenced biological outcomes. For example, changing substituents on the benzamide moiety altered both binding affinities and cytotoxicity profiles against different cancer cell lines .

Q & A

Q. Table 1: Comparative Antitumor Activity of Oxadiazole Derivatives

| Compound | IC₅₀ (µM) – HepG2 | Key Substituent | Reference |

|---|---|---|---|

| Parent compound | 12.4 | 2-Chlorobenzylthio | |

| 4-Fluoro analog | 8.2 | 4-Fluorobenzamide | |

| 3-Nitro derivative | 5.9 | 3-Nitro oxadiazole |

Q. Table 2: Optimized Synthesis Conditions for Microwave-Assisted Reactions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Microwave power | 200–250 W | Maximizes rate |

| Reaction time | 15–20 min | Minimizes degradation |

| Solvent | DMF | Enhances solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.